LTbetaR-IN-1
Overview
Description
LTbetaR-IN-1 is a potent and selective inhibitor of the lymphotoxin beta receptor (LTbetaR). This compound is known for its ability to selectively inhibit the nuclear translocation of p52 dependent on tumor necrosis factor 12A, without affecting the nuclear translocation of p65 mediated by the tumor necrosis factor-alpha receptor . This compound regulates the nuclear factor kappa B signaling pathway in a ligand-independent manner .
Scientific Research Applications
LTbetaR-IN-1 has several significant applications in scientific research:
Cancer Research: This compound is a promising therapeutic target in cancer research due to its role in regulating immune responses and inflammation.
Autoimmune Diseases: The compound is also explored for its potential in treating autoimmune diseases by modulating immune signaling pathways.
Infectious Diseases: This compound is investigated for its role in infectious diseases, particularly in understanding how the lymphotoxin beta receptor influences immune responses to infections.
Preparation Methods
The synthetic routes and reaction conditions for LTbetaR-IN-1 are not extensively detailed in the available literature. it is known that this compound is synthesized with high purity, typically around 99.79% . The compound is available in various quantities for research purposes, indicating that it is produced on a relatively large scale for scientific use .
Chemical Reactions Analysis
LTbetaR-IN-1 primarily functions as an inhibitor and does not undergo extensive chemical reactions. Its main activity involves the inhibition of specific signaling pathways rather than participating in oxidation, reduction, or substitution reactions. The compound selectively inhibits the nuclear translocation of p52 dependent on tumor necrosis factor 12A and does not affect the nuclear translocation of p65 mediated by the tumor necrosis factor-alpha receptor . This selective inhibition is crucial for its role in regulating the nuclear factor kappa B signaling pathway .
Mechanism of Action
LTbetaR-IN-1 exerts its effects by inhibiting the lymphotoxin beta receptor signaling pathway. This inhibition dampens epithelial non-canonical nuclear factor kappa B activation, reduces transforming growth factor-beta signaling in airways, and induces regeneration by preventing epithelial cell death and activating Wnt/beta-catenin signaling in alveolar epithelial progenitor cells . The compound’s selective inhibition of the nuclear translocation of p52 dependent on tumor necrosis factor 12A is central to its mechanism of action .
Comparison with Similar Compounds
LTbetaR-IN-1 is unique in its selective inhibition of the lymphotoxin beta receptor. Similar compounds include:
LC-2: Another inhibitor targeting the lymphotoxin beta receptor.
KRAS G12C inhibitor 54: Targets the KRAS G12C mutation in cancer research.
MRTX1133: A KRAS inhibitor used in cancer research.
These compounds share the common feature of targeting specific receptors or mutations, but this compound is distinct in its selective inhibition of the lymphotoxin beta receptor and its specific role in regulating the nuclear factor kappa B signaling pathway .
Properties
IUPAC Name |
(2R)-N-(1H-benzimidazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-11(22-10-12-6-2-3-7-13(12)17(22)24)16(23)21-18-19-14-8-4-5-9-15(14)20-18/h2-9,11H,10H2,1H3,(H2,19,20,21,23)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSSISUOJZBZFT-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2N1)N3CC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=NC2=CC=CC=C2N1)N3CC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.